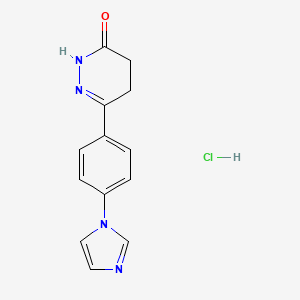

Imazodan Hydrochloride

Description

Properties

CAS No. |

89198-09-4 |

|---|---|

Molecular Formula |

C13H13ClN4O |

Molecular Weight |

276.72 g/mol |

IUPAC Name |

3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one;hydrochloride |

InChI |

InChI=1S/C13H12N4O.ClH/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17;/h1-4,7-9H,5-6H2,(H,16,18);1H |

InChI Key |

BFIMZKOUNDYWCE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl |

Appearance |

Solid powder |

Other CAS No. |

89198-09-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

84243-58-3 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4,5-dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinone CI 914 CI-914 imazodan imazodan hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Imazodan Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazodan Hydrochloride (formerly CI-914) is a potent and selective phosphodiesterase III (PDE III) inhibitor that was investigated for the treatment of congestive heart failure. Developed by researchers at Parke-Davis Pharmaceutical Research, its mechanism of action centers on the inhibition of cyclic adenosine monophosphate (cAMP) degradation, leading to increased myocardial contractility and vasodilation. This technical guide provides an in-depth overview of the discovery, a detailed synthesis pathway, and the pharmacological properties of this compound, supported by quantitative data from preclinical and clinical studies.

Discovery and Development

The quest for novel inotropic agents for congestive heart failure in the 1980s led to the exploration of selective PDE III inhibitors. Researchers at the Parke-Davis Pharmaceutical Research Division of Warner-Lambert Company were instrumental in the discovery and development of Imazodan.[1] The rationale was to enhance cardiac contractility by modulating the intracellular levels of cAMP, a key second messenger in cardiac muscle cells.

The development of Imazodan was part of a broader effort to find alternatives to digitalis glycosides, which have a narrow therapeutic index.[1] The research team, including R.E. Weishaar and D. Kobylarz-Singer, focused on pyridazinone derivatives, leading to the identification of Imazodan (CI-914) as a promising candidate with potent cardiotonic and vasodilatory effects.[1]

Synthesis Pathway

The synthesis of this compound involves a multi-step process starting from 4-acetylbenzoic acid. The key steps are outlined below, based on the synthetic route described for 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones.

Experimental Protocol: Synthesis of Imazodan

A detailed, step-by-step experimental protocol for the synthesis of Imazodan is provided below.

Step 1: Synthesis of β-(4-acetylbenzoyl)propionic acid

-

A mixture of 4-acetylbenzoic acid and succinic anhydride in a suitable solvent is subjected to a Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride.

-

The reaction mixture is stirred at room temperature and then heated to ensure completion.

-

Upon cooling, the mixture is poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The resulting precipitate, β-(4-acetylbenzoyl)propionic acid, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of γ-(4-acetylphenyl)butyric acid

-

β-(4-acetylbenzoyl)propionic acid is reduced using a standard Clemmensen or Wolff-Kishner reduction.

-

For the Wolff-Kishner reduction, the keto acid is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.

-

The reaction mixture is refluxed to remove water and then heated at a higher temperature to effect the reduction of the carbonyl group.

-

After cooling, the reaction mixture is acidified, and the product, γ-(4-acetylphenyl)butyric acid, is extracted with an organic solvent, which is then dried and concentrated.

Step 3: Synthesis of 6-(4-acetylphenyl)-4,5-dihydro-3(2H)-pyridazinone

-

γ-(4-acetylphenyl)butyric acid is reacted with hydrazine hydrate in a suitable solvent like ethanol.

-

The mixture is refluxed for several hours to facilitate the cyclization reaction.

-

Upon cooling, the product, 6-(4-acetylphenyl)-4,5-dihydro-3(2H)-pyridazinone, crystallizes out and is collected by filtration.

Step 4: Synthesis of 6-[4-(bromoacetyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone

-

6-(4-acetylphenyl)-4,5-dihydro-3(2H)-pyridazinone is dissolved in a suitable solvent like chloroform or acetic acid.

-

Bromine, dissolved in the same solvent, is added dropwise to the solution at a controlled temperature to effect bromination of the acetyl group.

-

The reaction is monitored for completion, after which the solvent is removed under reduced pressure to yield the crude product.

Step 5: Synthesis of Imazodan

-

6-[4-(bromoacetyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone is reacted with imidazole in a polar aprotic solvent such as dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed.

-

The product is precipitated by the addition of water, collected by filtration, and purified by recrystallization to afford Imazodan free base.

Step 6: Formation of this compound

-

Imazodan free base is dissolved in a suitable solvent like ethanol or isopropanol.

-

A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

-

The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Mechanism of Action: Phosphodiesterase III Inhibition

Imazodan exerts its pharmacological effects primarily through the selective inhibition of phosphodiesterase III (PDE III), a key enzyme in the cyclic AMP (cAMP) signaling pathway within cardiac and vascular smooth muscle cells.

The Cyclic AMP Signaling Pathway

In cardiac myocytes, stimulation of β-adrenergic receptors by catecholamines activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA phosphorylates several target proteins, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium concentration and enhanced myocardial contractility. The action of cAMP is terminated by its hydrolysis to AMP, a reaction catalyzed by phosphodiesterases.

Imazodan's Selective Inhibition

Imazodan selectively inhibits the PDE III isozyme, which is responsible for the hydrolysis of cAMP in the heart and vascular smooth muscle. This leads to an accumulation of intracellular cAMP, potentiating the effects of the β-adrenergic signaling pathway. The increased cAMP levels result in a positive inotropic effect (increased force of contraction) and a lusitropic effect (improved relaxation) in the heart. In vascular smooth muscle, elevated cAMP levels lead to vasodilation, reducing both preload and afterload on the heart.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Phosphodiesterase Inhibition

| Enzyme Source | PDE Isozyme | IC₅₀ (µM) | Reference |

| Guinea Pig Ventricular Muscle | PDE III | 0.8 ± 0.1 | [2] |

| Guinea Pig Ventricular Muscle | PDE I | > 100 | [2] |

| Guinea Pig Ventricular Muscle | PDE II | > 100 | [2] |

Table 2: Hemodynamic Effects in Patients with Congestive Heart Failure (Intravenous Administration)

| Parameter | Baseline (mean ± SD) | Post-Imazodan (mean ± SD) | % Change | p-value |

| Cardiac Index (L/min/m²) | 1.8 ± 0.4 | 2.2 ± 0.5 | +22 | <0.01 |

| Heart Rate (beats/min) | 85 ± 15 | 92 ± 16 | +8 | <0.05 |

| Mean Arterial Pressure (mmHg) | 80 ± 10 | 75 ± 11 | -6 | NS |

| Pulmonary Capillary Wedge Pressure (mmHg) | 25 ± 7 | 18 ± 8 | -28 | <0.01 |

| Systemic Vascular Resistance (dyne·s·cm⁻⁵) | 1850 ± 550 | 1400 ± 450 | -24 | <0.01 |

| NS = Not Significant |

Table 3: Clinical Trial Outcomes (12-Week, Placebo-Controlled)

| Outcome | Placebo (n=44) | Imazodan (2, 5, or 10 mg BID; n=103) | p-value |

| Change in Exercise Time (seconds) | +45 | +55 | NS |

| Mortality | 7% (3 patients) | 8% (8 patients) | NS |

| NS = Not Significant |

Experimental Protocols

Phosphodiesterase Inhibition Assay

The activity of different phosphodiesterase (PDE) isozymes was determined using a two-step isotopic procedure.

-

Tissue Preparation: Guinea pig ventricles were homogenized in a buffered solution and centrifuged to obtain a supernatant containing the soluble PDE isozymes.

-

Isozyme Separation: The supernatant was applied to a DEAE-cellulose chromatography column, and the different PDE isozymes (I, II, and III) were eluted using a sodium acetate gradient.

-

Enzyme Assay: The activity of each PDE fraction was assayed in the presence of various concentrations of Imazodan. The reaction mixture contained [³H]cAMP, the enzyme fraction, and a buffer.

-

Quantification: The reaction was terminated, and the product, [³H]5'-AMP, was separated from the unhydrolyzed [³H]cAMP using ion-exchange chromatography. The amount of [³H]5'-AMP was quantified by liquid scintillation counting.

-

IC₅₀ Determination: The concentration of Imazodan that produced 50% inhibition of the enzyme activity (IC₅₀) was determined from the dose-response curves.

Conclusion

This compound is a selective PDE III inhibitor that demonstrated potent inotropic and vasodilatory effects in preclinical studies. Its discovery was a significant step in the development of non-glycosidic inotropic agents for congestive heart failure. The synthesis of Imazodan is a multi-step process culminating in the formation of the pyridazinone-imidazole core structure. While early clinical studies showed favorable hemodynamic effects, a larger placebo-controlled trial did not demonstrate a significant improvement in exercise tolerance or a reduction in mortality.[2] This outcome, along with the broader experience with other PDE III inhibitors, has tempered the enthusiasm for this class of drugs for the long-term management of chronic heart failure. Nevertheless, the study of Imazodan has provided valuable insights into the role of the cAMP signaling pathway in cardiovascular function and serves as an important case study in drug development.

References

Imazodan Hydrochloride: An In-depth Technical Guide on Molecular Targets Beyond Phosphodiesterase 3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazodan Hydrochloride, also known as CI-914, is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[1][2][3] Its primary mechanism of action involves the inhibition of cAMP degradation in cardiac and vascular smooth muscle cells, leading to positive inotropic and vasodilatory effects. Despite extensive investigation into its pharmacological profile, publicly available scientific literature does not indicate any significant molecular targets of this compound beyond PDE3. This technical guide will detail the established selectivity of Imazodan for PDE3, explore the methodologies used to determine target specificity, and discuss the implications of its focused mechanism of action. While the primary request was for information on non-PDE3 targets, the current body of evidence strongly supports Imazodan's high selectivity.

Primary Molecular Target: Phosphodiesterase 3 (PDE3)

Imazodan's therapeutic effects are attributed to its competitive and selective inhibition of the low Km, cAMP-specific phosphodiesterase III.[4] This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels in the myocardium and vascular smooth muscle.[4]

Signaling Pathway of Imazodan's Action on PDE3

The primary signaling cascade initiated by Imazodan is the potentiation of the cAMP-protein kinase A (PKA) pathway. By inhibiting PDE3, Imazodan prevents the breakdown of cAMP to AMP. The elevated cAMP levels lead to the activation of PKA, which in turn phosphorylates several key intracellular proteins involved in cardiac contractility and vasodilation.

Caption: Imazodan's primary signaling pathway via PDE3 inhibition.

Quantitative Data on PDE3 Inhibition

One study determined the IC50 of Imazodan (referred to as CI-914) for the selective inhibition of PDE III to be 6.1 microM.[4] This inhibitory effect was found to be competitive with respect to the substrate.[4]

| Compound | Target | IC50 (µM) | Inhibition Type |

| Imazodan (CI-914) | PDE III | 6.1 | Competitive |

Investigation of Molecular Targets Beyond PDE3

A thorough review of the available literature indicates a lack of evidence for significant off-target molecular interactions of this compound at therapeutic concentrations. Studies have explicitly investigated and ruled out several potential alternative mechanisms of action.

Excluded Molecular Targets and Pathways

Research on CI-914 has shown that its cardiotonic activity is not a result of:

-

Inhibition of Na+, K+-ATPase: Unlike cardiac glycosides, Imazodan does not inhibit this key ion pump.[4]

-

Stimulation of cardiac beta-receptors: The positive inotropic effect is independent of adrenergic receptor activation.[4]

-

Direct effects on sarcoplasmic reticulum or mitochondria: Studies have indicated no direct impact on the function of these organelles.[4]

-

Direct effect on adenylate cyclase activity: Imazodan does not directly stimulate the production of cAMP.[4]

These findings underscore the high selectivity of Imazodan for PDE3 as its primary mechanism of action.

Experimental Protocols for Determining Target Selectivity

The specificity of a compound like Imazodan is typically determined through a series of biochemical and cellular assays. While specific protocols for Imazodan off-target screening are not detailed in the available literature, the following represents a standard workflow for such investigations.

General Experimental Workflow for Kinase and Target Profiling

Caption: A generalized workflow for identifying off-target interactions.

Phosphodiesterase Isoenzyme Selectivity Assays

Objective: To determine the inhibitory activity of a compound against a panel of different phosphodiesterase isoenzymes.

Protocol Outline:

-

Preparation of PDE Isoenzymes: Recombinant human PDE isoenzymes (PDE1 through PDE11 families) are purified.

-

Assay Reaction: Each PDE isoenzyme is incubated with its respective substrate (cAMP or cGMP) in the presence of varying concentrations of the test compound (e.g., Imazodan).

-

Detection of Product Formation: The amount of product (AMP or GMP) formed is quantified. This can be done using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated for each PDE isoenzyme.

-

Selectivity Determination: The ratio of IC50 values for different PDE isoenzymes is calculated to determine the selectivity profile of the compound.

Conclusion

References

Preclinical Toxicology Profile of Imidazole Hydrochloride: An In-depth Technical Guide

Disclaimer: The following information pertains to Imidazole Hydrochloride. No specific preclinical toxicology data for "Imazodan Hydrochloride" was found in the public domain, suggesting a possible misspelling of the compound's name. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the available preclinical safety data for Imidazole Hydrochloride.

Executive Summary

This technical guide summarizes the key preclinical toxicology findings for Imidazole Hydrochloride. The available data from acute, subchronic, reproductive, and genetic toxicity studies indicate that Imidazole Hydrochloride has a moderate order of acute toxicity. The primary target organs identified in repeat-dose studies are the liver and kidneys. While not found to be mutagenic in a standard battery of tests, it has shown developmental toxicity at maternally toxic doses. The No-Observed-Adverse-Effect Levels (NOAELs) have been established for various endpoints, providing a basis for risk assessment.

Acute Toxicity

Acute toxicity studies have been conducted to determine the potential for adverse effects following a single exposure to Imidazole Hydrochloride.

Table 1: Summary of Acute Toxicity Data

| Species | Route of Administration | LD50 (mg/kg bw) | Reference |

| Rat | Oral | 220 - 970 | [1][2] |

| Mouse | Oral | 880 | |

| Rat | Subcutaneous | 626 |

Experimental Protocol: Acute Oral Toxicity (General Method based on OECD TG 401/420)

-

Test System: Typically, Sprague-Dawley or Wistar rats are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered by oral gavage. A range of doses is used to determine the lethal dose for 50% of the test population (LD50).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (such as convulsions, changes in activity, and respiratory distress), and body weight changes for up to 14 days post-administration.[3]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Repeated-Dose Toxicity

Subchronic repeated-dose toxicity studies have been conducted to evaluate the effects of Imidazole Hydrochloride following daily administration over a 90-day period.

Table 2: Summary of 90-Day Subchronic Oral Toxicity Study in Rats (OECD TG 408)

| Parameter | 20 mg/kg/day | 60 mg/kg/day | 180 mg/kg/day | Reference |

| Clinical Signs | No significant findings | No significant findings | Salivation | [1] |

| Body Weight | No significant effect | No significant effect | No significant effect | [4] |

| Organ Weights | No significant effect | No significant effect | Increased liver and kidney weights | [2] |

| Histopathology | No significant findings | No significant findings | Slight centrilobular liver cell hypertrophy; diffuse α2u-microglobulin accumulation in male rat kidneys | [1][4] |

| NOAEL | 60 mg/kg/day | [2] |

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents (OECD TG 408)

-

Test System: Wistar rats, with an equal number of males and females per group (typically 10/sex/group).[5]

-

Dose Administration: The test substance is administered daily by oral gavage for 90 consecutive days.[5]

-

In-life Evaluations: Daily clinical observations, weekly detailed clinical examinations, body weight and food consumption measurements, and ophthalmoscopy.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.

-

Pathology: At termination, a full necropsy is performed, and organ weights are recorded. A comprehensive set of tissues is collected for histopathological examination.[6]

Experimental Workflow: 90-Day Subchronic Toxicity Study (OECD TG 408)

References

- 1. bgrci.de [bgrci.de]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. oecd.org [oecd.org]

- 6. utu.fi [utu.fi]

Methodological & Application

Application Notes and Protocols for In Vitro Vasodilation Assay of Imazodan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazodan Hydrochloride (CAS: 89198-09-4), also known as CI-914, is a potent and selective inhibitor of phosphodiesterase III (PDE3). This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular processes. In vascular smooth muscle cells, inhibition of PDE3 leads to an accumulation of cAMP, resulting in vasodilation. These application notes provide a detailed protocol for assessing the in vitro vasodilatory effects of this compound using an isolated rat aortic ring assay, a standard and reliable method for evaluating vasoactive compounds.

Data Presentation

The vasodilatory potency of a compound is typically quantified by its half-maximal effective concentration (EC50) and the maximum relaxation effect (Emax). The following table presents illustrative data for a typical PDE3 inhibitor in an in vitro vasodilation assay using isolated rat aorta pre-constricted with phenylephrine.

| Compound | Pre-constriction Agent | EC50 (µM) | Emax (%) |

| This compound | Phenylephrine (1 µM) | ~ 0.5 - 5.0 | > 90% |

| Reference Vasodilator | |||

| Sodium Nitroprusside | Phenylephrine (1 µM) | ~ 0.01 - 0.1 | ~ 100% |

Note: The EC50 and Emax values for this compound are representative of potent PDE3 inhibitors and may vary based on specific experimental conditions.

Signaling Pathway of this compound-Induced Vasodilation

This compound exerts its vasodilatory effect by inhibiting PDE3 in vascular smooth muscle cells. This inhibition leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). With MLCK inhibited, the phosphorylation of myosin light chains is reduced, leading to smooth muscle relaxation and vasodilation.

Caption: Signaling pathway of this compound in vascular smooth muscle.

Experimental Workflow for In Vitro Vasodilation Assay

The following diagram outlines the major steps involved in the in vitro vasodilation assay using isolated rat aortic rings.

Caption: Experimental workflow for the in vitro vasodilation assay.

Experimental Protocols

Materials and Reagents

-

This compound (CAS: 89198-09-4)

-

Phenylephrine Hydrochloride

-

Acetylcholine Chloride

-

Potassium Chloride (KCl)

-

Krebs-Henseleit Buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

-

Distilled water

-

Male Wistar rats (250-300 g)

-

Pressurized gas mixture (95% O2 / 5% CO2)

Equipment

-

Wire myograph system with force transducers and data acquisition system

-

Organ bath (water-jacketed)

-

Dissecting microscope

-

Surgical instruments (forceps, scissors)

-

pH meter

-

Analytical balance

Stock Solution Preparation

-

This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in distilled water or a suitable solvent to prepare a 10 mM stock solution. Store aliquots at -20°C. Further dilutions should be made in Krebs-Henseleit buffer on the day of the experiment.

-

Phenylephrine Stock Solution (10 mM): Dissolve phenylephrine hydrochloride in distilled water to make a 10 mM stock solution. Store protected from light at 4°C.

-

Acetylcholine Stock Solution (10 mM): Dissolve acetylcholine chloride in distilled water to make a 10 mM stock solution. Prepare fresh on the day of the experiment.

-

KCl Stock Solution (2 M): Dissolve KCl in distilled water to make a 2 M stock solution.

Aortic Ring Preparation and Mounting

-

Euthanize a male Wistar rat according to approved animal welfare protocols.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

-

Under a dissecting microscope, remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in length.

-

Mount each aortic ring in the organ bath chambers of the wire myograph system. The chambers should be filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.

Experimental Procedure

-

Equilibration: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. Replace the buffer every 15-20 minutes.

-

Viability and Contractility Check:

-

Depolarize the aortic rings with 60-80 mM KCl to induce contraction. This confirms the viability of the smooth muscle.

-

Wash the rings with fresh Krebs-Henseleit buffer and allow them to return to the baseline resting tension.

-

-

Endothelium Integrity Check (Optional but Recommended):

-

Pre-constrict the rings with phenylephrine (approximately 1 µM) to achieve a stable contraction plateau.

-

Add acetylcholine (1-10 µM). A relaxation of more than 70% indicates intact endothelium.

-

Wash the rings and allow them to return to baseline.

-

-

Vasodilation Assay:

-

Induce a stable submaximal contraction with phenylephrine (approximately 1 µM).

-

Once the contraction is stable, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM). Allow the response to stabilize at each concentration before adding the next.

-

Record the changes in tension continuously using the data acquisition system.

-

-

Data Analysis:

-

Express the relaxation at each concentration of this compound as a percentage of the pre-constriction induced by phenylephrine.

-

Plot the concentration-response curve (percentage relaxation vs. log concentration of this compound).

-

Calculate the EC50 and Emax values from the dose-response curve using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Conclusion

This document provides a comprehensive guide for conducting an in vitro vasodilation assay to characterize the activity of this compound. The provided protocols and diagrams are intended to assist researchers in the successful design, execution, and interpretation of these experiments. Adherence to standard laboratory practices and animal welfare guidelines is essential for obtaining reliable and reproducible data.

Application Notes and Protocols for the Administration of Imazodan Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Imazodan Hydrochloride (also known as CI-914) in rodent models for preclinical research. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of the compound's mechanism of action and experimental workflows.

Introduction

This compound is a potent and selective phosphodiesterase III (PDE3) inhibitor.[1] By preventing the breakdown of cyclic adenosine monophosphate (cAMP), Imazodan enhances cardiac contractility (positive inotropy) and induces vasodilation. These properties have positioned it as a compound of interest for investigating therapeutic strategies for conditions such as congestive heart failure. Accurate and reproducible administration in rodent models is crucial for evaluating its efficacy and safety profile.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on key cardiovascular parameters in rodent models based on available preclinical data.

Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Rats

| Dose (mg/kg, IV) | Change in dP/dt max (%) | Change in Heart Rate (bpm) |

| 0.01 | +15 | +5 |

| 0.03 | +35 | +10 |

| 0.1 | +70 | +25 |

| 0.3 | +110 | +40 |

| 1.0 | +150 | +60 |

Data adapted from studies investigating the inotropic and chronotropic effects of Imazodan (CI-914) following intravenous administration.

Table 2: General Pharmacokinetic Parameters of Orally Administered this compound (Canine Model)

| Species | Dose (mg/kg, oral) | Peak Plasma Concentration (µg/mL) | Time to Peak (hours) | Bioavailability (%) |

| Dog | 1.0 | 0.5 | 1.0 | 50 |

Note: Data from a canine model is provided as a reference due to the limited availability of oral pharmacokinetic data in rodent models. These values should be considered with caution when designing rodent studies.

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of phosphodiesterase III (PDE3), which leads to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP has distinct effects in cardiac and vascular smooth muscle cells.

Experimental Protocols

1. Intravenous Administration Protocol (Rat)

This protocol is designed for the bolus intravenous administration of this compound to evaluate its acute cardiovascular effects.

-

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, 0.9% NaCl)

-

Vortex mixer

-

Analytical balance

-

pH meter

-

Syringes (1 mL) with 27-30 gauge needles

-

Rat restrainer

-

Heat lamp or warming pad

-

-

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve in the vehicle to achieve the desired final concentration. Ensure complete dissolution, using a vortex mixer if necessary.

-

Adjust the pH of the solution to physiological range (7.2-7.4) if required.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

-

Animal Preparation:

-

Acclimatize rats to the laboratory environment for at least 7 days prior to the experiment.

-

On the day of the experiment, weigh each rat to determine the precise injection volume.

-

Gently warm the rat's tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins, facilitating easier injection.

-

-

Administration:

-

Place the rat in a suitable restrainer.

-

Identify one of the lateral tail veins.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle (bevel up) into the vein at a shallow angle.

-

Administer the this compound solution as a slow bolus injection. The recommended maximum bolus injection volume is 5 mL/kg.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Post-Administration Monitoring:

-

Monitor the animal for any adverse reactions.

-

Proceed with hemodynamic measurements (e.g., blood pressure, heart rate, dP/dt max) at predetermined time points.

-

-

2. Oral Gavage Administration Protocol (Mouse/Rat)

This protocol provides a general guideline for the oral administration of this compound. Dose and vehicle selection should be optimized based on preliminary studies.

-

Materials:

-

This compound

-

Appropriate vehicle (e.g., water, 0.5% methylcellulose)

-

Vortex mixer and/or sonicator

-

Analytical balance

-

Gavage needles (flexible or rigid with a ball tip; 18-20 gauge for mice, 16-18 gauge for rats)

-

Syringes (1 mL or 3 mL)

-

-

Procedure:

-

Preparation of Dosing Solution/Suspension:

-

Weigh the required amount of this compound.

-

Suspend or dissolve in the chosen vehicle to the desired concentration. Sonication may be required for suspensions to ensure uniformity.

-

-

Animal Preparation:

-

Fast the animals for a short period (e.g., 4 hours) before dosing to ensure gastric emptying and reduce variability in absorption, while ensuring continued access to water.

-

Weigh each animal immediately before dosing to calculate the correct volume.

-

-

Administration:

-

Gently but firmly restrain the animal. For rats, this may require wrapping in a towel.

-

Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the correct insertion depth.

-

Introduce the gavage needle into the diastema (gap between incisors and molars) and gently advance it over the tongue into the esophagus. The animal should swallow the tube. Do not force the needle.

-

Once the needle is in place, dispense the solution/suspension smoothly. The recommended maximum oral gavage volume is 10 mL/kg.

-

Slowly withdraw the gavage needle.

-

-

Post-Administration Monitoring:

-

Observe the animal for at least 15-30 minutes for any signs of distress, such as labored breathing or regurgitation.

-

House the animals and perform pharmacokinetic or pharmacodynamic assessments at designated time points.

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a rodent model of heart failure.

References

Application Notes and Protocols for Imazodan Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Imazodan Hydrochloride, a potent and selective phosphodiesterase III (PDE3) inhibitor, in cell culture experiments. The information is intended to guide researchers in accurately calculating dosages and performing key in vitro assays to study its effects on cellular signaling and function, particularly in cardiomyocytes.

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Imazodan increases the intracellular concentration of cAMP, a critical second messenger involved in various cellular processes. In cardiac myocytes, elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates several target proteins. This cascade of events results in an increased influx of calcium ions into the cell and enhanced calcium release from the sarcoplasmic reticulum, ultimately leading to increased myocardial contractility (positive inotropy) and relaxation.

Figure 1: Simplified signaling pathway of this compound in cardiomyocytes.

Quantitative Data Summary

While specific IC50 values for this compound in isolated cardiomyocyte cell lines are not extensively reported in publicly available literature, its classification as a potent PDE3 inhibitor suggests an effective concentration range in the low micromolar to nanomolar range for in vitro studies. For other structurally related PDE3 inhibitors, IC50 values in cardiac preparations have been reported. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

| Parameter | Cell Type | Value | Reference |

| Clinical Oral Dose | Human (Congestive Heart Failure) | 2, 5, or 10 mg twice daily | [1] |

| In Vivo Hemodynamic Effects | Anesthetized Dog | Effective at inotropic levels | [2] |

Note: The clinical dosage does not directly translate to in vitro concentrations. The provided in vivo data suggests a potent effect on cardiac tissue.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

Procedure:

-

Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. The molecular weight of this compound is 293.75 g/mol .

-

Dissolution: In a sterile environment (e.g., a laminar flow hood), dissolve the calculated amount of this compound powder in an appropriate volume of DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 2.94 mg of this compound in 1 mL of DMSO.

-

Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cardiomyocyte Cell Culture and Treatment

Materials:

-

Primary cardiomyocytes or iPSC-derived cardiomyocytes

-

Appropriate cell culture medium (e.g., DMEM supplemented with FBS, NEAA, and antibiotics)

-

Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

-

This compound stock solution

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding: Seed cardiomyocytes at the desired density in the appropriate cell culture plates. Allow the cells to adhere and stabilize for at least 24 hours before treatment.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for the dose-response experiment. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

-

Cell Treatment: Carefully remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 30 minutes, 1 hour, 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific endpoint being measured.

In Vitro Cardiomyocyte Contractility Assay

This protocol provides a general workflow for assessing the effect of this compound on cardiomyocyte contractility using video microscopy.

Figure 2: Experimental workflow for cardiomyocyte contractility assay.

Procedure:

-

Cell Culture and Treatment: Follow the protocol described in section 3.2.

-

Microscopy Setup: Place the cell culture plate on the stage of an inverted microscope equipped with a camera capable of video recording. Ensure the stage is heated to 37°C.

-

Video Recording: For each well, record a video of the beating cardiomyocytes for a set duration (e.g., 30-60 seconds) at a high frame rate.

-

Data Analysis: Use appropriate software to analyze the video recordings. Parameters to be measured may include:

-

Beating rate (beats per minute)

-

Contraction amplitude (change in cell length or area)

-

Contraction and relaxation velocities

-

-

Dose-Response Analysis: Plot the measured contractility parameters against the corresponding this compound concentrations to generate dose-response curves and determine the EC50 value.

Intracellular cAMP Measurement Assay

This protocol outlines a general method for measuring changes in intracellular cAMP levels in response to this compound treatment using a commercially available cAMP assay kit (e.g., ELISA-based or FRET-based).

Procedure:

-

Cell Culture and Treatment: Follow the protocol described in section 3.2. It is crucial to include a positive control (e.g., a known adenylyl cyclase activator like forskolin) and a negative control (vehicle).

-

Cell Lysis: After the desired incubation period, lyse the cells according to the instructions provided with the cAMP assay kit. This step typically involves adding a lysis buffer that stops phosphodiesterase activity.

-

cAMP Measurement: Perform the cAMP measurement following the assay kit's protocol. This may involve incubation with specific antibodies and substrates.

-

Data Analysis: Quantify the cAMP concentration in each sample based on the standard curve provided with the kit.

-

Normalization: Normalize the cAMP levels to the total protein concentration in each sample to account for variations in cell number.

-

Dose-Response Analysis: Plot the normalized cAMP levels against the this compound concentrations to generate a dose-response curve.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low cell viability after treatment | This compound concentration is too high. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal non-toxic concentration. |

| DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. | |

| No significant effect observed | This compound concentration is too low. | Increase the concentration range in your dose-response experiment. |

| Incubation time is too short. | Optimize the incubation time for your specific assay. | |

| The cell type is not responsive. | Confirm the expression of PDE3 in your cell line. | |

| High variability between replicates | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells. |

| Pipetting errors. | Use calibrated pipettes and sterile, filtered tips. | |

| Edge effects in the culture plate. | Avoid using the outer wells of the plate for experiments. |

Conclusion

These application notes provide a framework for the use of this compound in cell culture experiments. By understanding its mechanism of action and following these detailed protocols, researchers can effectively investigate its effects on cardiomyocyte function and signaling pathways. It is crucial to optimize experimental conditions, including drug concentration and incubation time, for each specific cell type and assay to ensure reliable and reproducible results.

References

Application Notes and Protocols: Imazodan Hydrochloride in Smooth Muscle Relaxation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Imazodan Hydrochloride in smooth muscle relaxation assays. This document includes details on its mechanism of action, protocols for in vitro experiments, and relevant pharmacological data.

Introduction

This compound (also known as CI-914) is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[1][2] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE3, Imazodan increases intracellular cAMP levels, leading to a cascade of downstream effects that result in smooth muscle relaxation and vasodilation.[1][2] These properties make Imazodan a valuable tool for studying smooth muscle physiology and for the development of therapeutic agents targeting conditions such as hypertension and other vascular disorders.

Mechanism of Action

The relaxation of smooth muscle by this compound is primarily mediated through the inhibition of PDE3. The signaling pathway is as follows:

-

Inhibition of PDE3: Imazodan selectively binds to and inhibits the activity of the PDE3 enzyme in smooth muscle cells.

-

Accumulation of cAMP: The inhibition of PDE3 prevents the breakdown of cAMP, leading to its accumulation within the cell.

-

Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA.

-

Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK).

-

Inhibition of MLCK: Phosphorylation of MLCK by PKA inhibits its activity.

-

Reduced Myosin Light Chain Phosphorylation: With MLCK inhibited, the phosphorylation of myosin light chains is reduced.

-

Smooth Muscle Relaxation: Dephosphorylated myosin light chains are unable to interact with actin, leading to the relaxation of the smooth muscle fibers and vasodilation.

Signaling Pathway of this compound in Smooth Muscle Relaxation

Caption: Signaling pathway of this compound in smooth muscle cells.

Quantitative Data

| Compound | Parameter | Value | Enzyme Source | Reference |

| Imazodan (CI-914) | IC50 | 6.1 µM | Cardiac Muscle PDE III | [3] |

Note: The IC50 value represents the concentration of Imazodan required to inhibit 50% of the PDE III enzyme activity. Lower values indicate higher potency.

Experimental Protocols

The following is a detailed protocol for an in vitro smooth muscle relaxation assay using isolated aortic rings, a standard method to assess the vasorelaxant properties of compounds like this compound.

Protocol: In Vitro Vasorelaxation Assay Using Isolated Guinea Pig Aortic Rings

1. Materials and Reagents:

-

This compound

-

Guinea Pig

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

-

Phenylephrine (or other vasoconstrictor agent like KCl)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Organ bath system with isometric force transducers

-

Data acquisition system

-

Standard dissection tools

-

Carbogen gas (95% O2, 5% CO2)

2. Experimental Workflow:

Workflow for In Vitro Vasorelaxation Assay

References

- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 2. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Imazodan Hydrochloride as a Positive Control for PDE3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazodan Hydrochloride (also known as CI-914) is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Imazodan prevents the degradation of cAMP, leading to its accumulation and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately results in a positive inotropic effect (increased heart muscle contractility) and vasodilation. These well-characterized effects make this compound an excellent positive control for in vitro and in situ experiments aimed at identifying and characterizing new PDE3 inhibitors.

This document provides detailed application notes, experimental protocols, and supporting data for utilizing this compound as a positive control in PDE3 inhibition studies.

Mechanism of Action: The PDE3 Signaling Pathway

Phosphodiesterase 3 is a key regulator of cAMP-mediated signaling pathways. In cardiac myocytes, the inhibition of PDE3 by Imazodan leads to an increase in intracellular cAMP levels. This elevation in cAMP activates PKA, which then phosphorylates several target proteins, including L-type calcium channels and phospholamban. The phosphorylation of these targets enhances calcium influx into the cell and increases the reuptake of calcium into the sarcoplasmic reticulum, respectively. The net effect is an increase in the force and velocity of myocardial contraction.

Below is a diagram illustrating the PDE3 signaling pathway and the site of action for Imazodan.

Caption: PDE3 signaling pathway and Imazodan inhibition.

Quantitative Data for PDE3 Inhibitors

The potency of PDE3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their half-maximal effective concentration (EC50) for a physiological response. The following table summarizes the available quantitative data for this compound and other common PDE3 inhibitors for comparative purposes.

| Compound | Target | Parameter | Value | Organism/Tissue | Reference |

| This compound (CI-914) | PDE3 | Inotropic EC50 | 1.1 ± 0.2 x 10⁻⁴ M | Guinea Pig Atrial Muscle | [1] |

| Milrinone | PDE3 | IC50 | 0.5 - 1.2 µM | Various | |

| Cilostazol | PDE3 | IC50 | 0.2 µM | Various | |

| Enoximone | PDE3 | IC50 | 1.6 µM | Various | |

| Amrinone | PDE3 | IC50 | 3.2 µM | Various |

Experimental Protocols

The following are generalized protocols for in vitro PDE3 activity assays where this compound can be used as a positive control. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro PDE3 Inhibition Assay (Colorimetric)

This protocol is based on the principle that PDE3 hydrolyzes cAMP to 5'-AMP. The 5'-AMP is then converted to adenosine and inorganic phosphate (Pi) by a 5'-nucleotidase. The released Pi is detected colorimetrically.

Materials:

-

Recombinant human PDE3 enzyme

-

This compound (Positive Control)

-

Test compounds

-

cAMP (Substrate)

-

5'-Nucleotidase

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

96-well microplate

-

Microplate reader

Experimental Workflow:

Caption: Colorimetric PDE3 inhibition assay workflow.

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound and test compounds in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound (as a positive control, typically at a final concentration of 100 µM to 1 mM) or test compound at various concentrations.

-

A "no inhibitor" control (vehicle only).

-

A "no enzyme" control (assay buffer only).

-

-

Enzyme Addition: Add the diluted PDE3 enzyme to all wells except the "no enzyme" control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Start the reaction by adding cAMP substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

5'-Nucleotidase Addition: Stop the PDE3 reaction and initiate the second enzymatic reaction by adding 5'-nucleotidase to all wells.

-

Incubation: Incubate at 37°C for 10 minutes.

-

Detection: Add the phosphate detection reagent to all wells.

-

Readout: After a 15-30 minute incubation at room temperature for color development, measure the absorbance at the appropriate wavelength (typically around 620 nm).

-

Data Analysis: Calculate the percentage of PDE3 inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

This homogeneous assay format is based on the competition between a fluorescently labeled cAMP derivative and unlabeled cAMP for the PDE3 active site.

Materials:

-

Recombinant human PDE3 enzyme

-

This compound (Positive Control)

-

Test compounds

-

Fluorescently labeled cAMP (e.g., FAM-cAMP)

-

Assay buffer

-

Black, low-volume 384-well microplate

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions and serial dilutions of this compound and test compounds in assay buffer.

-

Assay Setup: Add the following to the wells of a 384-well plate:

-

This compound or test compound.

-

A "no inhibitor" control (vehicle only).

-

A "high signal" control (no enzyme).

-

A "low signal" control (no inhibitor, with enzyme).

-

-

Enzyme and Substrate Addition: Add a mixture of PDE3 enzyme and fluorescently labeled cAMP to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Readout: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: The inhibition of PDE3 activity will result in a higher fluorescence polarization signal. Calculate the percent inhibition and determine IC50 values as described in Protocol 1.

Concluding Remarks

This compound serves as a reliable and effective positive control for the screening and characterization of novel PDE3 inhibitors. Its well-defined mechanism of action and established effective concentrations in functional assays provide a robust benchmark for evaluating the potency and efficacy of new chemical entities. The protocols provided herein offer a starting point for researchers to develop and validate their own PDE3 inhibition assays. Careful optimization of experimental conditions is recommended to ensure accurate and reproducible results.

References

Safe Handling and Disposal of Imazodan Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for the handling and disposal of Imazodan Hydrochloride in a laboratory setting. The following guidelines are based on available safety data for structurally similar compounds and are intended to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Physicochemical Properties

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[1][2] The toxicological properties have not been thoroughly investigated, and it should be handled with care.

Table 1: Physicochemical and Toxicological Data

| Property | Value | Reference |

| Appearance | White to yellowish solid | [3][4] |

| pH | 10.5 (6.7% aqueous solution) | [3] |

| Melting Point | 86 - 91 °C / 186.8 - 196 °F | [3][5] |

| Boiling Point | 255 - 256 °C / 491 - 492.8 °F @ 760 mmHg | [3][5] |

| Flash Point | 145 °C / 293 °F | [3] |

| Solubility | Soluble in methanol (50 mg/ml) and miscible with water. | [4][6] |

| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319) | [1][2][7] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[8] An eyewash station and safety shower must be readily accessible.[8]

Table 2: Required Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[1][2] | To prevent eye contact which can cause serious irritation.[1][2] |

| Skin Protection | Impervious gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.[1] | To prevent skin contact which can cause irritation.[1][2] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and engineering controls are insufficient.[6] | To prevent inhalation of dust which may cause respiratory tract irritation.[7][9] |

Experimental Protocols

Safe Handling and Weighing Protocol

-

Preparation: Don appropriate PPE as outlined in Table 2. Ensure the chemical fume hood is operational.

-

Weighing:

-

Solubilization:

-

If preparing a solution, add the solvent to the weighed this compound slowly.

-

Ensure the container is appropriately sealed before agitation.

-

-

Post-Handling:

-

Thoroughly wash hands and any exposed skin with soap and water after handling.

-

Clean the work area and any equipment used.

-

Spill Cleanup Protocol

-

Evacuation and Ventilation: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.

-

Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[8] Prevent the spill from entering drains.[8]

-

Cleanup:

-

Decontamination: Decontaminate the spill area with a 10% caustic solution, followed by a water rinse.[8]

-

Disposal: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.[8]

Disposal Protocol

-

Waste Segregation: Do not mix this compound waste with other waste streams.

-

Containerization:

-

Place all this compound waste (solid, solutions, and contaminated materials) in a clearly labeled, sealed, and appropriate hazardous waste container.

-

Leave chemicals in their original containers if possible.

-

-

Disposal:

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][7] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5] |

| Ingestion | Do NOT induce vomiting.[1][4] Rinse mouth with water.[1] If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[4] |

Visual Workflows

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. bostonbioproducts.com [bostonbioproducts.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Application Notes and Protocols for High-Throughput Screening of Imazodan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazodan Hydrochloride is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Imazodan increases intracellular cAMP levels, leading to a cascade of downstream effects, including smooth muscle relaxation and cardiac muscle contraction. This mechanism of action makes PDE3 inhibitors like Imazodan valuable candidates for the treatment of heart failure and other cardiovascular diseases.

These application notes provide a detailed protocol for developing and executing a high-throughput screening (HTS) assay to identify and characterize novel PDE3 inhibitors using this compound as a reference compound. The described assay is based on the principle of fluorescence polarization (FP), a robust and homogeneous assay format well-suited for HTS.

Signaling Pathway of this compound

This compound exerts its effects by inhibiting the enzymatic activity of phosphodiesterase 3 (PDE3). PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). By blocking this degradation, Imazodan leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in physiological responses such as vasodilation and increased cardiac contractility.

Caption: Signaling pathway of this compound action.

High-Throughput Screening Workflow

The high-throughput screening (HTS) process for identifying novel PDE3 inhibitors involves several key stages, from initial assay development to hit confirmation and characterization. The workflow is designed to be efficient and scalable, allowing for the screening of large compound libraries.

Caption: High-throughput screening workflow for PDE3 inhibitors.

Experimental Protocols

Biochemical Fluorescence Polarization (FP) Assay for PDE3 Inhibition

This protocol describes a competitive binding assay in a 384-well format suitable for HTS. The assay measures the inhibition of PDE3 activity by monitoring the hydrolysis of a fluorescently labeled cAMP analog.

Materials and Reagents:

-

Recombinant human PDE3B enzyme

-

FAM-cAMP (fluorescently labeled cAMP)

-

Anti-cAMP antibody

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA

-

This compound (positive control)

-

DMSO (vehicle control)

-

Test compounds

-

384-well black, low-volume microplates

-

Microplate reader capable of measuring fluorescence polarization

Protocol:

-

Compound Plating:

-

Prepare serial dilutions of test compounds and this compound in DMSO.

-

Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.

-

For control wells, dispense 50 nL of DMSO (100% activity) and 50 nL of a high concentration of this compound (0% activity).

-

-

Reagent Preparation:

-

Prepare a 2X PDE3B enzyme solution in Assay Buffer.

-

Prepare a 2X FAM-cAMP/Anti-cAMP antibody mix in Assay Buffer. The optimal concentrations of each component should be determined empirically during assay development to achieve a stable FP window.

-

-

Assay Procedure:

-

Add 5 µL of the 2X PDE3B enzyme solution to each well of the compound plate.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Add 5 µL of the 2X FAM-cAMP/Anti-cAMP antibody mix to all wells to initiate the reaction.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis:

-

Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (FP_compound - FP_min) / (FP_max - FP_min)) Where:

-

FP_compound is the fluorescence polarization of the test compound well.

-

FP_max is the average fluorescence polarization of the DMSO control wells.

-

FP_min is the average fluorescence polarization of the this compound control wells.

-

-

Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Assess the quality of the assay by calculating the Z'-factor: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| A Z'-factor greater than 0.5 indicates a robust and reliable assay.[1]

Data Presentation

Table 1: Assay Parameters and Quality Control Metrics

| Parameter | Value |

| Assay Format | Fluorescence Polarization (FP) |

| Microplate Format | 384-well |

| Final Assay Volume | 10 µL |

| PDE3B Concentration | 0.5 nM |

| FAM-cAMP Concentration | 10 nM |

| Anti-cAMP Antibody | 1:1000 dilution |

| Incubation Time | 60 minutes |

| Z'-factor | > 0.7 |

Table 2: Reference Compound Activity

| Compound | IC₅₀ (nM) |

| This compound | 50 - 100 |

| Milrinone | 100 - 200 |

| Rolipram (PDE4 inhibitor) | > 10,000 |

Conclusion

The provided application notes and protocols describe a robust and reliable high-throughput screening assay for the identification and characterization of novel PDE3 inhibitors. By utilizing a fluorescence polarization format and including this compound as a reference compound, this workflow enables the efficient screening of large compound libraries and the generation of high-quality, reproducible data. The detailed protocols and data presentation guidelines will aid researchers in successfully implementing this HTS campaign for the discovery of new therapeutic agents targeting the PDE3 pathway.

References

Troubleshooting & Optimization

Imazodan Hydrochloride solubility issues in aqueous buffers

Technical Support Center: Imazodan Hydrochloride

Disclaimer: The compound "this compound" is not a standard recognized chemical name in scientific literature. This guide has been developed based on the properties of the closely related and commonly used compound, Imidazole Hydrochloride . The principles and troubleshooting steps provided are based on general chemical and biochemical knowledge and the known characteristics of imidazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is Imidazole Hydrochloride and what is its primary use in a laboratory setting?

Imidazole Hydrochloride is the hydrochloride salt of imidazole, a five-membered heterocyclic aromatic organic compound. In laboratory settings, it is frequently used to prepare buffers in the pH range of 6.2 to 7.8 at 25°C.[1] It can also act as a chelator for various divalent cations and is used in protein purification, particularly in eluting histidine-tagged proteins from affinity columns.[1]

Q2: What are the key factors that influence the solubility of Imidazole Hydrochloride in aqueous buffers?

The solubility of Imidazole Hydrochloride, like many compounds, is primarily influenced by:

-

pH of the medium: The solubility of imidazole is significantly affected by pH due to the protonation and deprotonation of its nitrogen atoms.[2]

-

Temperature: Generally, for solids that absorb heat when dissolving (an endothermic process), an increase in temperature will increase solubility.[3]

-

Buffer composition and ionic strength: The presence of other salts can influence solubility through effects like "salting-in" or "salting-out".

-

Purity of the compound: Impurities can affect the dissolution process.

Q3: How does pH specifically affect the solubility of Imidazole Hydrochloride?

Imidazole has a pKa of approximately 7.0.[1] At pH values below its pKa, the imidazole ring is predominantly in its protonated (imidazolium) form, which is more polar and thus more soluble in aqueous solutions. At pH values significantly above the pKa, the neutral, deprotonated form becomes more prevalent, which may be less soluble depending on the rest of the molecule's structure. Therefore, for optimal solubility in aqueous buffers, maintaining a pH at or below the pKa is generally advisable.

Q4: Are there any known stability or degradation issues with Imidazole Hydrochloride in aqueous solutions?

Imidazole itself is a stable compound. However, like many organic molecules, it can be susceptible to degradation under certain conditions. The imidazole moiety can be sensitive to photodegradation in solution and can undergo oxidation.[3] For routine laboratory use in buffers, solutions are generally stable, but for long-term storage, it is recommended to store them at 2-8°C.[4] For stock solutions, storage at -20°C or -80°C can extend the shelf life.[5] It is also noted to be hygroscopic and should be stored in a desiccated environment.[1]

Troubleshooting Guide

Issue 1: The Imidazole Hydrochloride powder is not dissolving completely in my aqueous buffer.

-

Question: Have you checked the pH of your buffer?

-

Answer: The pH of the solution is critical. Ensure the pH of your buffer is at or below the pKa of imidazole (~7.0) to favor the more soluble protonated form. If your experimental conditions require a higher pH, you may be limited in the maximum concentration you can achieve.

-

-

Question: Have you tried gentle heating?

-

Answer: Gently warming the solution (e.g., to 30-40°C) can increase the rate of dissolution and solubility. However, be cautious not to overheat, as this could potentially degrade the compound or other components in your buffer.

-

-

Question: Is the concentration you are trying to achieve too high?

-

Answer: Refer to the solubility data table below for guidance on approximate solubility limits in different buffers. You may need to prepare a more dilute solution. Imidazole hydrochloride is highly soluble in water (approx. 500 mg/mL).[1]

-

-

Question: Have you tried sonication?

-

Answer: Placing the solution in an ultrasonic bath can help to break up aggregates of the powder and facilitate dissolution.

-

Issue 2: My Imidazole Hydrochloride solution is cloudy or has formed a precipitate after preparation or storage.

-

Question: Was the compound fully dissolved initially?

-

Answer: If the compound was not fully dissolved, it might precipitate out over time. Ensure complete dissolution during preparation.

-

-

Question: Has the pH of the solution changed?

-

Answer: Changes in pH upon storage, perhaps due to CO2 absorption from the atmosphere, can affect solubility. Re-check the pH and adjust if necessary.

-

-

Question: Was the solution stored at an appropriate temperature?

-

Answer: If the solution was prepared at an elevated temperature and then cooled, the solubility will decrease, potentially leading to precipitation. If storing at low temperatures (e.g., 4°C), ensure the concentration is below the solubility limit at that temperature.

-

-

Question: Are there any incompatible components in your buffer?

-

Answer: High concentrations of certain salts could potentially cause the compound to "salt out" of the solution.

-

Quantitative Data on Imidazole Hydrochloride Solubility

The following table provides illustrative solubility data for Imidazole Hydrochloride in common laboratory buffers. This data is for guidance purposes and may vary based on specific experimental conditions.

| Buffer System (50 mM) | pH | Temperature (°C) | Approximate Solubility (mg/mL) |

| Sodium Acetate | 5.0 | 25 | > 500 |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | ~ 450 |

| Phosphate-Buffered Saline (PBS) | 7.4 | 4 | ~ 300 |

| Tris-HCl | 7.5 | 25 | ~ 400 |

| Tris-HCl | 8.0 | 25 | ~ 350 |

| Carbonate-Bicarbonate | 9.2 | 25 | ~ 200 |

Experimental Protocols

Protocol for the Preparation of a 1 M Imidazole Hydrochloride Stock Solution (pH 7.0)

Materials:

-

Imidazole Hydrochloride (MW: 104.54 g/mol )

-

High-purity water (e.g., Milli-Q or deionized)

-

Hydrochloric Acid (HCl), 1 M solution

-

Sodium Hydroxide (NaOH), 1 M solution

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Volumetric flask (e.g., 100 mL)

-

Sterile filter (0.22 µm) and storage bottles

Procedure:

-

Weighing: Weigh out 10.45 g of Imidazole Hydrochloride powder.

-

Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of high-purity water. Place a magnetic stir bar in the beaker and place it on a stir plate. Stir until the powder is completely dissolved. The dissolution of imidazole is an endothermic process, so the solution may become cold.[3]

-

pH Adjustment: Place the calibrated pH electrode into the solution. The initial pH will be acidic. Slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding NaOH until the pH reaches 7.0. If you overshoot the target pH, use 1 M HCl to adjust it back.

-

Final Volume Adjustment: Carefully transfer the pH-adjusted solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the compound is transferred. Add high-purity water to bring the final volume to the 100 mL mark.

-

Sterilization and Storage: For long-term use, sterile-filter the solution through a 0.22 µm filter into a sterile bottle. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Visualizations

Caption: Experimental workflow for preparing an aqueous solution of Imidazole Hydrochloride.

References

Technical Support Center: Optimizing Imazodan Hydrochloride for Maximum Inotropic Effect

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Imazodan Hydrochloride to achieve optimal positive inotropic effects in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as CI-914) is a potent and selective phosphodiesterase III (PDE3) inhibitor.[1][2] Its primary mechanism of action is to increase myocardial contractility by preventing the degradation of cyclic adenosine monophosphate (cAMP).[2][3] This leads to an increase in intracellular calcium levels during systole, resulting in a positive inotropic effect.[3] Additionally, Imazodan exhibits peripheral vasodilator properties.[2][4]

Q2: What is the recommended concentration range for achieving a maximal inotropic effect in vitro?

A2: Based on preclinical studies in guinea pig cardiac preparations, the concentration required to elicit a half-maximal inotropic effect (EC50) is approximately 1.1 x 10⁻⁴ M (110 µM).[5] A maximal inotropic effect, representing an approximate 170% increase in isometric contractile tension, is typically observed at concentrations at or above this EC50 value.[5] It is recommended to perform a full concentration-response curve to determine the optimal concentration for your specific experimental model.

Q3: How should I prepare this compound for in vitro experiments?

A3: this compound can be dissolved in a vehicle such as dimethyl sulfoxide (DMSO) to create a stock solution. A common protocol involves creating a stock solution in 100% DMSO, which can then be further diluted in your aqueous experimental buffer. For a final working solution, one suggested method is to first dissolve Imazodan in DMSO, then add PEG300, Tween-80, and finally saline to achieve the desired concentration.[2] It is crucial to keep the final DMSO concentration in your cell culture or tissue bath as low as possible (typically ≤ 0.1%) to avoid solvent-induced effects on contractility.

Q4: Are there known off-target effects or potential for cytotoxicity at high concentrations?

A4: While Imazodan is a selective PDE3 inhibitor, high concentrations of any compound can lead to off-target effects or cytotoxicity. Long-term administration of PDE3 inhibitors has been associated with an increased risk of arrhythmias.[6] It is advisable to perform cytotoxicity assays in parallel with your contractility experiments, especially when exploring higher concentration ranges.

Q5: Can Imazodan be used in combination with other inotropic agents?

A5: Yes, as a PDE3 inhibitor, Imazodan works via a different mechanism than beta-adrenergic agonists like isoproterenol. In fact, Imazodan has been shown to shift the concentration-response curve of isoproterenol to the left, indicating a synergistic effect.[3] When combining agents, it is important to carefully titrate the concentrations of each to avoid over-stimulation and potential cardiotoxic effects.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No observable inotropic effect | 1. Sub-optimal drug concentration: The concentration of Imazodan may be too low to elicit a response. 2. Degraded compound: Improper storage may have led to the degradation of Imazodan. 3. Issues with the experimental model: The cardiomyocytes or tissue preparation may not be healthy or responsive. | 1. Perform a concentration-response curve starting from a low concentration (e.g., 1 µM) and increasing to a high concentration (e.g., 300 µM). 2. Ensure this compound is stored at -20°C for powder and -80°C for solvent-based stock solutions.[1] 3. Verify the viability and responsiveness of your cells/tissue with a known positive inotrope, such as isoproterenol. |